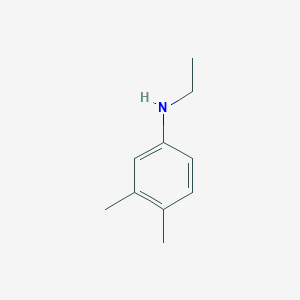

N-ethyl-3,4-dimethylaniline

Vue d'ensemble

Description

N-ethyl-3,4-dimethylaniline: is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, featuring an ethyl group and two methyl groups attached to the nitrogen and benzene ring, respectively. This compound is used in various chemical processes and has applications in different fields, including the synthesis of dyes and pharmaceuticals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Alkylation of Aniline: One common method to prepare N-ethyl-3,4-dimethylaniline is through the alkylation of aniline. This involves reacting aniline with ethyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Catalytic N-Alkylation: Another method involves the catalytic N-alkylation of 3,4-dimethylaniline using ethyl alcohol in the presence of a metal catalyst such as palladium or nickel.

Industrial Production Methods: Industrial production of this compound typically involves the continuous flow process where aniline is reacted with ethyl halides under controlled temperature and pressure conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: N-ethyl-3,4-dimethylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form secondary amines or other reduced derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of brominated or nitrated derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis:

N-ethyl-3,4-dimethylaniline serves as an essential intermediate in the production of dyes and pigments. Its derivatives are utilized in creating vibrant colors for textiles and inks. The compound's reactivity allows for the formation of complex organic molecules through various synthetic pathways .

2. Biological Research:

In biological contexts, this compound is employed as a reagent in synthesizing bioactive compounds. Its derivatives have shown potential as therapeutic agents in treating various medical conditions due to their interaction with biological targets such as enzymes and receptors .

3. Toxicological Studies:

Research has indicated that this compound may exhibit toxicological effects under certain conditions. Studies conducted on related compounds suggest potential carcinogenic activity, emphasizing the need for careful handling and further investigation into its safety profile .

Industrial Applications

1. Dye Production:

The compound is widely used in the dye industry due to its ability to produce bright and stable colors. It acts as a precursor in synthesizing azo dyes and other colorants that are integral to various consumer products.

2. Polymer Manufacturing:

this compound is utilized as a stabilizer in plastics and rubber manufacturing processes. Its incorporation enhances the durability and performance of these materials under varying environmental conditions .

3. Pharmaceutical Development:

In medicine, this compound is explored for its potential in drug development. Its derivatives are being investigated for their efficacy against several diseases, highlighting its importance in therapeutic research .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for dyes and pigments | Facilitates production of vibrant colors |

| Biological Research | Reagent for bioactive molecule synthesis | Potential therapeutic applications |

| Toxicological Studies | Assessment of safety and carcinogenic risks | Informs regulatory standards |

| Industrial Production | Stabilizer in plastics and rubber | Enhances material durability |

| Pharmaceutical Development | Drug development and therapeutic research | Promises new treatment options |

Mécanisme D'action

The mechanism of action of N-ethyl-3,4-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The ethyl and methyl groups attached to the nitrogen and benzene ring influence its reactivity and binding affinity. This compound can undergo various chemical transformations, leading to the formation of active intermediates that exert biological effects.

Comparaison Avec Des Composés Similaires

N,N-Dimethylaniline: Similar in structure but lacks the ethyl group.

N-Ethylaniline: Similar but lacks the methyl groups on the benzene ring.

3,4-Dimethylaniline: Similar but lacks the ethyl group on the nitrogen.

Uniqueness: N-ethyl-3,4-dimethylaniline is unique due to the presence of both ethyl and methyl groups, which influence its chemical reactivity and applications. The combination of these groups provides distinct properties that are not observed in its similar compounds.

Activité Biologique

N-ethyl-3,4-dimethylaniline is an organic compound that has garnered attention for its potential biological activities and applications. This article explores its synthesis, biological effects, toxicological profile, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound has the molecular formula and a molar mass of approximately 149.24 g/mol. It is structurally related to 3,4-dimethylaniline, which is known for its various industrial applications and biological activities. The synthesis of this compound typically involves the alkylation of 3,4-dimethylaniline using ethyl halides under basic conditions .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. The compound's effectiveness was comparable to established antioxidants such as ascorbic acid and α-tocopherol .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various bacterial strains. For instance, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents.

Toxicological Profile

Despite its beneficial properties, this compound also presents toxicity risks. Similar compounds in its class have been associated with harmful effects such as skin irritation and potential carcinogenicity. Acute toxicity studies indicate that it can be harmful if ingested or if it comes into contact with skin .

Case Studies

- Antioxidant Efficacy : A study published in 2020 evaluated the antioxidant capacity of several derivatives of dimethylanilines, including this compound. The results indicated that this compound significantly reduced oxidative stress markers in vitro when tested against DPPH and ABTS radicals .

- Antimicrobial Testing : In another study focusing on the antimicrobial properties of various substituted anilines, this compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. The study highlighted its potential application in pharmaceutical formulations aimed at treating bacterial infections.

Summary of Biological Activities

Propriétés

IUPAC Name |

N-ethyl-3,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-4-11-10-6-5-8(2)9(3)7-10/h5-7,11H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMSZFCUTKHUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30614432 | |

| Record name | N-Ethyl-3,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27285-20-7 | |

| Record name | N-Ethyl-3,4-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30614432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.